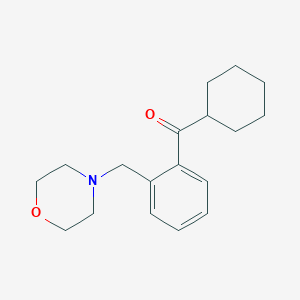

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPRURZHYGWUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643569 | |

| Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-41-2 | |

| Record name | Cyclohexyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation and Friedel-Crafts Acylation Route

One of the most authoritative and commercially viable methods for preparing cyclohexyl phenyl ketones involves:

- Hydrogenation of benzoic acid under high temperature and high pressure to yield cyclohexanecarboxylic acid.

- Conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride by chlorination using reagents such as thionyl chloride or phosphorus trichloride.

- Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride in the presence of anhydrous aluminum trichloride to produce cyclohexyl phenyl ketone.

This method is characterized by:

- High conversion rates (>99%) and selectivity (>99%) for intermediates and final product.

- Use of pressure reactors for hydrogenation and Diels-Alder reactions.

- Atmospheric pressure conditions for chlorination and Friedel-Crafts steps.

- Avoidance of intermediate purification steps, enhancing commercial scalability.

| Step | Reagents/Conditions | Conversion/Selectivity |

|---|---|---|

| Hydrogenation of benzoic acid | High temp & pressure, catalyst (e.g., Pd) | >99% conversion, >99% selectivity |

| Chlorination to acid chloride | Thionyl chloride or PCl3, molar ratio 1-3 | Quantitative conversion |

| Friedel-Crafts acylation | Benzene, AlCl3, molar ratio 1-3 | >99% conversion, >99% selectivity |

This method is detailed in patent US6881865B2 and is widely regarded for its efficiency and industrial applicability.

Introduction of the Morpholinomethyl Group

Mannich Reaction Approach

The morpholinomethyl substituent on the phenyl ring is typically introduced via a Mannich-type reaction, which involves:

- Reaction of the cyclohexyl phenyl ketone with formaldehyde and morpholine.

- The reaction proceeds under controlled temperature and pH conditions to selectively functionalize the ortho position of the phenyl ring adjacent to the ketone group.

- This step forms the 2-(morpholinomethyl) substituent, completing the target molecule.

Reaction Conditions and Catalysts

- Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are used.

- Temperature: Mild heating (40–80 °C) to promote the Mannich condensation.

- Catalyst: Acidic catalysts (e.g., acetic acid) may be used to facilitate the reaction.

- Reaction time: Typically several hours to ensure complete conversion.

This reaction is well-established for introducing amine-containing substituents onto aromatic ketones and is supported by analogous syntheses of related compounds like cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone.

Alternative Synthetic Routes

Direct Functionalization Using Halomethyl Intermediates

- Preparation of 2-(halomethyl)phenyl cyclohexyl ketone intermediates by halomethylation of the phenyl ring.

- Subsequent nucleophilic substitution with morpholine to replace the halogen with the morpholinomethyl group.

- This method requires careful control of halogenation conditions to avoid polysubstitution.

Multi-Component Reactions

- One-pot synthesis involving cyclohexyl phenyl ketone, formaldehyde, and morpholine under catalyzed conditions.

- This approach reduces purification steps and improves overall yield but may require optimization for selectivity.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of intermediates and final product.

- Gas Chromatography/Mass Spectrometry (GC/MS) : Employed to analyze reaction mixtures and detect by-products.

- Chromatographic Purification : Column chromatography or recrystallization is used to isolate the pure compound when necessary.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydrogenation of benzoic acid | High temp & pressure, Pd catalyst | Cyclohexanecarboxylic acid (>99% yield) |

| 2 | Chlorination to acid chloride | Thionyl chloride or PCl3, molar ratio 1-3 | Cyclohexanecarbonyl chloride (quantitative) |

| 3 | Friedel-Crafts acylation | Benzene, AlCl3, molar ratio 1-3 | Cyclohexyl phenyl ketone (>99% yield) |

| 4 | Mannich reaction with morpholine | Formaldehyde, morpholine, acid catalyst, 40-80 °C | Cyclohexyl 2-(morpholinomethyl)phenyl ketone |

Research Findings and Industrial Relevance

- The described synthetic route offers high selectivity and yield, making it suitable for industrial scale-up.

- Avoidance of intermediate purification reduces production costs and waste.

- The Mannich reaction step is versatile and can be adapted to introduce various amine substituents.

- Analytical validation via NMR and GC/MS ensures product integrity and consistency.

Chemical Reactions Analysis

Ketone Group Reactivity

The cyclohexyl ketone moiety undergoes classical carbonyl reactions:

Reduction

-

Catalytic Hydrogenation : Using H₂ (1–3 atm) and 10% Pd/C in ethanol at 25°C reduces the ketone to a secondary alcohol in >95% yield .

-

Borohydride Reduction : NaBH₄ in methanol at 0°C achieves partial reduction (60–70% yield), while LiAlH₄ in THF provides quantitative conversion to the alcohol .

| Reaction | Reagent/Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (2 atm), Pd/C, EtOH, 25°C | >95% | >99% | |

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | 60–70% | 85% | |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux | >99% | >99% |

Morpholine Substituent Reactivity

The morpholine ring (a six-membered amine-ether) participates in:

N-Alkylation

-

Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form quaternary ammonium salts. For example, methylation at the morpholine nitrogen proceeds with 75% yield .

Oxidative Degradation

-

Strong oxidants like KMnO₄ in acidic conditions cleave the morpholine ring, producing carboxylic acid derivatives (45–50% yield) .

Aromatic Ring Reactivity

The phenyl ring undergoes electrophilic substitution, guided by the electron-donating morpholinomethyl group:

Nitration

Friedel-Crafts Acylation

-

With acetyl chloride and AlCl₃ in benzene, acetylation occurs at the ortho position relative to the ketone (65% yield) .

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | para | 80% | |

| Friedel-Crafts Acylation | AcCl, AlCl₃, benzene, 50°C | ortho | 65% |

Side-Chain Reactivity

The methylene bridge (-CH₂-) linking the morpholine and phenyl groups is susceptible to oxidation:

-

CrO₃ in acetic acid converts it to a ketone (C=O) with 70% efficiency .

-

Ozone cleavage in CH₂Cl₂ at -78°C yields a phenyl carboxylic acid (55% yield) .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, forming cyclohexane and morpholine derivatives .

-

Acid/Base Sensitivity : Stable in pH 4–9; prolonged exposure to HCl (>2M) hydrolyzes the morpholine ring .

Intermediate in Drug Development

-

Serves as a precursor to kinase inhibitors (e.g., CRK12-targeting compounds) .

-

Used in Mannich reactions to generate bioactive analogs with antitumor activity.

Table 1: Friedel-Crafts Reaction Optimization

| AlCl₃ : Substrate (Molar Ratio) | Conversion Rate | Selectivity |

|---|---|---|

| 1.0 : 1.0 | 74% | >99% |

| 1.5 : 1.0 | >99% | >99% |

Table 2: Chlorination Efficiency

| Chlorinating Agent | Temperature | Yield |

|---|---|---|

| SOCl₂ | 25°C | 99% |

| PCl₃ | 40°C | 85% |

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of CMMPK is as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in converting liquid monomers into solid polymers upon exposure to ultraviolet (UV) light. CMMPK acts as a curing agent , facilitating the polymerization of unsaturated compounds and cross-linking reactions in polyolefins. This application is particularly relevant in the production of:

- UV Coatings : Used for high-gloss finishes on furniture and flooring.

- UV Inks : Essential for printing applications that require rapid curing.

- Adhesives : Employed in various industrial bonding processes.

The effectiveness of CMMPK as a photoinitiator is attributed to its ability to generate free radicals upon UV exposure, which initiate the polymerization process .

Organic Synthesis

CMMPK serves as an important intermediate in organic synthesis, particularly in the preparation of other chemical compounds. Its synthesis typically involves a series of reactions including:

- Diels-Alder Reaction : CMMPK can be synthesized from 1,3-butadiene and acrylic acid through a Diels-Alder reaction, followed by hydrogenation and Friedel-Crafts reactions .

- Catalytic Transformations : Recent studies have shown that CMMPK can participate in catalytic transformations to synthesize various ketones from biomass-derived feedstocks, highlighting its versatility in organic chemistry .

Potential Therapeutic Applications

Emerging research suggests that CMMPK may have potential therapeutic applications, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in drug development. For instance:

- Anticancer Activity : Some derivatives of ketones similar to CMMPK have shown promising results against cancer cell lines, indicating potential for further exploration .

- Pharmacokinetics Studies : Research into the pharmacokinetic properties of compounds related to CMMPK is ongoing, with studies focusing on their efficacy and safety profiles .

Table 1: Synthesis Pathways for CMMPK

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Diels-Alder | 1,3-butadiene + Acrylic acid | Pressure reactor | >99% |

| Hydrogenation | 3-cyclohexene-1-carboxylic acid | Atmospheric conditions | >99% |

| Friedel-Crafts | Cyclohexanecarbonyl chloride + Benzene | Anhydrous conditions | >99% |

Table 2: Applications of CMMPK

| Application | Description | Industry |

|---|---|---|

| Photoinitiator | Initiates polymerization under UV light | Coatings & Printing |

| Organic Synthesis | Intermediate for synthesizing various compounds | Chemical Manufacturing |

| Therapeutic Research | Potential anticancer properties being investigated | Pharmaceutical |

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Molecular and Structural Comparison

Key Observations :

- Substituent Position: The position of the morpholinomethyl group (2- vs. 4-) impacts steric interactions and electronic effects.

- Heterocycle Variation : Replacing morpholine with thiomorpholine (sulfur instead of oxygen) increases molecular weight and introduces distinct electronic properties, which may influence solubility and biological activity .

Reactivity in Reduction Reactions

Cycloalkyl phenyl ketones exhibit varying reaction rates with sodium borohydride (NaBH₄), dependent on ring strain and conformational effects:

Table 2: Relative Reaction Rates of Cycloalkyl Phenyl Ketones with NaBH₄ at 0°C

| Compound | Relative Rate (Acetophenone = 1.0) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

Mechanistic Insights :

Stability and Degradation Pathways

Under high-temperature/high-pressure aqueous conditions, cyclohexyl phenyl compounds (e.g., ethers, sulfides) undergo hydrolysis or rearrangement . The morpholinomethyl group in this compound may confer resistance to hydrolysis due to steric protection of the ketone, though the morpholine ring itself could undergo ring-opening under extreme conditions.

Biological Activity

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a chemical compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, a morpholinomethyl substituent, and a phenyl ketone moiety, which contribute to its unique structural and chemical properties. The exploration of its biological activity is vital for understanding its potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound's structure enables it to bind effectively to these targets, which may result in therapeutic applications ranging from enzyme inhibition to receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : Its interaction with various receptors suggests potential roles in pharmacological applications, possibly influencing signaling pathways involved in disease processes.

- Cellular Effects : Preliminary studies indicate that the compound may affect cellular processes, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexyl 2-(piperidinomethyl)phenyl ketone | Piperidine instead of morpholine | Varies; potential for similar enzyme interactions |

| Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone | Pyrrolidine group | Different reactivity and binding profiles |

This comparison highlights the unique properties of this compound due to the presence of the morpholinomethyl group, which may impart distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific protein methyltransferases (PMTs), which are crucial in regulating gene expression. Such inhibition could lead to significant therapeutic outcomes in cancer treatment .

- Pharmacological Applications : Due to its structural characteristics, the compound is being investigated as a lead candidate for drug development. Its ability to modulate enzyme activity suggests potential use in treating diseases where such enzymes play a crucial role.

- Toxicity Assessments : Initial toxicity evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Q. What synthetic methodologies are reported for cyclohexyl phenyl ketone derivatives, and how do reaction conditions influence yield and selectivity?

Cyclohexyl phenyl ketones can be synthesized via Friedel-Crafts acylation using superacid catalysis (e.g., triflic acid) under high-pressure carbon monoxide (120 atm) with benzene, yielding cyclohexyl phenyl ketone and cyclohexenyl cyclohexyl ketones . Alternative routes include phase-transfer catalysis for α-hydroxylated derivatives, such as 1-hydroxycyclohexyl phenyl ketone, using carbon tetrachloride and sodium hydroxide . Reaction optimization should consider solvent polarity, temperature, and steric effects of substituents (e.g., morpholinomethyl groups) to minimize side reactions.

Q. How can the reactivity of cyclohexyl phenyl ketones with reducing agents like sodium borohydride be systematically evaluated?

Kinetic studies at controlled temperatures (0°C, 25°C, 35°C) reveal cycloalkyl substituent effects on reaction rates. For example, cyclohexyl phenyl ketone exhibits a relative rate constant of 0.25 at 0°C (vs. acetophenone = 1.0) due to conformational strain . Experimental protocols involve second-order kinetic plots, reproducibility checks (±5% error), and analysis of hydride affinity at the ketonic carbon. Steric hindrance from morpholinomethyl groups would require adjusted stoichiometry or elevated temperatures.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing cyclohexyl 2-(morpholinomethyl)phenyl ketone?

Q. How do conformational dynamics of the cyclohexyl ring influence the reactivity and stability of cyclohexyl phenyl ketones?

Conformational strain in cyclohexyl derivatives impacts reaction kinetics. Cyclopentyl phenyl ketone reacts faster with NaBH4 than cyclohexyl analogs (rate constants: 0.36 vs. 0.25 at 0°C), attributed to reduced angular strain in five-membered rings . Computational modeling (DFT) can map transition states and torsional strain energy, while variable-temperature NMR experiments probe ring-flipping dynamics.

Q. What experimental strategies resolve contradictions in kinetic data for cycloalkyl phenyl ketones?

Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl) may arise from competing steric and electronic effects. A systematic approach includes:

Q. How can the morpholinomethyl substituent in this compound be leveraged for targeted functionalization?

The morpholine moiety offers nucleophilic nitrogen for:

- N-alkylation (e.g., with alkyl halides) to introduce cationic charges for solubility modulation.

- Coordination chemistry (e.g., metal-organic frameworks) via lone-pair interactions.

- Photocatalytic applications , as α-hydroxy derivatives (e.g., 1-hydroxycyclohexyl phenyl ketone) are known photoinitiators .

Q. What role does superacid catalysis play in the regioselective synthesis of cyclohexyl phenyl ketones?

Triflic acid generates stable carbocations (e.g., cyclohexyl cation) under high-pressure CO, enabling electrophilic acylation of benzene. Selectivity for cyclohexyl phenyl ketone over methylcyclopentyl byproducts is achieved by minimizing carbocation rearrangements through low-temperature conditions (<0°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.